3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one
Description
3-(4-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one is a synthetic small molecule featuring a hybrid structure combining an indole ring substituted with chlorine at the 4-position and a phenylmorpholine moiety. Its molecular formula is C₂₁H₂₀ClN₂O₂, with a molecular weight of 376.85 g/mol (calculated).
Properties
Molecular Formula |
C21H21ClN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-(4-chloroindol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one |
InChI |
InChI=1S/C21H21ClN2O2/c22-18-7-4-8-19-17(18)9-11-23(19)12-10-21(25)24-13-14-26-20(15-24)16-5-2-1-3-6-16/h1-9,11,20H,10,12-15H2 |
InChI Key |
LPTWECBHOMIMTM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1C(=O)CCN2C=CC3=C2C=CC=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized and chlorinated at the 4-position.
Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Phenylmorpholine Moiety: The phenylmorpholine group can be synthesized separately and then coupled with the indole-propanone intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the propanone group.
Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.
Substitution: The chlorine atom on the indole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with indole and morpholine moieties are often studied for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound might be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one would depend on its specific biological activity. Generally, compounds with indole and morpholine structures can interact with various molecular targets, such as enzymes, receptors, or DNA, through binding interactions that modulate their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including indole-based derivatives, morpholine-containing analogs, and propan-1-one scaffolds. Below is a systematic comparison with structurally or functionally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Structural Diversity: The target compound differs from ME-3 (a pyrazoline derivative) by replacing the pyrazoline ring with a morpholine moiety, likely altering solubility and target selectivity. The morpholine group enhances metabolic stability compared to hydrazinyloxy in ME-3 .
Functional Group Impact :
- The 4-chloroindole moiety is shared with 3-(4-chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one , but the latter’s α,β-unsaturated ketone confers electrophilicity, increasing reactivity toward nucleophilic residues in enzymes .
Biological Activity
3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one, with the CAS number 1374527-40-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H21ClN2O2 |
| Molecular Weight | 368.9 g/mol |
| CAS Number | 1374527-40-8 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the Indole Ring : The indole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Chlorine : Chlorination at the 4-position can be achieved using reagents like thionyl chloride.
- Morpholine Attachment : The morpholine ring is introduced via nucleophilic substitution, typically involving a phenyl substituent to enhance biological activity.
Anticancer Activity
Research has shown that compounds similar to 3-(4-chloro-1H-indol-1-yl)-1-(2-phenylmorpholin-4-yl)propan-1-one exhibit significant anticancer properties. For instance, studies have demonstrated that indole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and cell cycle arrest.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In a study focusing on indole derivatives, compounds with halogen substitutions showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were notably low for certain analogs, indicating strong antimicrobial potential.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzyme Activity : The indole structure may interact with specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : Morpholine derivatives are known to influence various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
- Indole-Based Anticancer Agents : A study published in Bioorganic & Medicinal Chemistry evaluated a series of indole derivatives and reported significant cytotoxic effects against human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Studies : Research on related compounds indicated that structural modifications significantly affect antimicrobial efficacy against various pathogens, including MRSA and fungi such as Cryptococcus neoformans. The presence of halogen groups was particularly noted to enhance activity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
